ERK2/p38|A MAPK-IN-1
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Overview
Description
ERK2/p38|A MAPK-IN-1 is a potent and selective inhibitor of the extracellular signal-regulated kinase 2 (ERK2) and p38 mitogen-activated protein kinase (MAPK). This compound is known for its ability to bind to the allosteric site of ERK2 and p38 MAPK, making it a valuable tool in the study of these kinases and their roles in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ERK2/p38|A MAPK-IN-1 involves several steps, starting with the preparation of the core benzothiazole structure. This is typically achieved through a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone. The resulting benzothiazole intermediate is then further functionalized through various substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
ERK2/p38|A MAPK-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications. These derivatives retain the core inhibitory activity against ERK2 and p38 MAPK but may exhibit different pharmacokinetic and pharmacodynamic properties .
Scientific Research Applications
ERK2/p38|A MAPK-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of ERK2 and p38 MAPK inhibitors.
Mechanism of Action
ERK2/p38|A MAPK-IN-1 exerts its effects by binding to the allosteric site of ERK2 and p38 MAPK. This binding inhibits the catalytic activity of these kinases, preventing the phosphorylation of downstream targets. The inhibition of ERK2 and p38 MAPK disrupts key signaling pathways involved in cell proliferation, differentiation, and stress responses . The molecular targets of this compound include various proteins involved in these pathways, such as transcription factors and other kinases .
Comparison with Similar Compounds
ERK2/p38|A MAPK-IN-1 is unique in its dual inhibitory activity against both ERK2 and p38 MAPK. Similar compounds include:
SB203580: A selective inhibitor of p38 MAPK but not ERK2.
U0126: Another MEK1 inhibitor with similar properties to PD98059.
Compared to these compounds, this compound offers the advantage of directly targeting both ERK2 and p38 MAPK, making it a more versatile tool for studying these kinases and their roles in various cellular processes .
Properties
Molecular Formula |
C20H16FN3O4S2 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C20H16FN3O4S2/c1-26-15-7-13-17(8-16(15)27-2)30-20(23-13)24-19(25)14-10-29-18(22-14)9-28-12-5-3-11(21)4-6-12/h3-8,10H,9H2,1-2H3,(H,23,24,25) |
InChI Key |
PCKXVDUIUFNAJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CSC(=N3)COC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
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